5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
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Overview
Description
5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a cyclohexyl ketone, followed by cyclization with a suitable quinoline derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
5-benzyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-cyclohexyl-5H-pyrazolo[4,3-c]quinolin-3-one: Lacks the benzyl group but retains the core pyrazoloquinoline structure.
Uniqueness
The presence of both benzyl and cyclohexyl groups in 5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one imparts unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-benzyl-2-cyclohexylpyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C23H23N3O/c27-23-20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(21)22(20)24-26(23)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,16,18H,2,5-6,11-12,15H2 |
InChI Key |
VZTNOHFMVINHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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